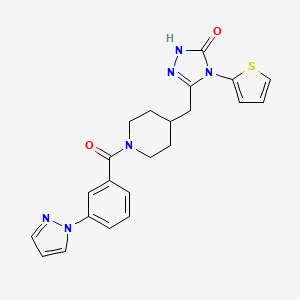

3-((1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one

Description

The compound 3-((1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic molecule featuring a piperidine core modified with a 3-(1H-pyrazol-1-yl)benzoyl group, a triazol-5(4H)-one ring substituted with a thiophen-2-yl moiety, and a methyl linker. Such structural complexity is characteristic of compounds designed for pharmacological or agrochemical applications, given the prevalence of pyrazole, triazolone, and thiophene motifs in bioactive molecules.

Properties

IUPAC Name |

3-[[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]methyl]-4-thiophen-2-yl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O2S/c29-21(17-4-1-5-18(15-17)27-10-3-9-23-27)26-11-7-16(8-12-26)14-19-24-25-22(30)28(19)20-6-2-13-31-20/h1-6,9-10,13,15-16H,7-8,11-12,14H2,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMBTDHVDZWTMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CS3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 406.5 g/mol. The structure features a triazole ring, a thiophene moiety, and a piperidine group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It can modulate receptor activity, particularly those involved in inflammatory and cancer pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing triazole rings have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. A study demonstrated that related pyrazole derivatives exhibited cytotoxic effects on cancer cells through the induction of cell cycle arrest and apoptosis .

Anti-inflammatory Properties

Compounds with thiophene and triazole functionalities have been reported to possess anti-inflammatory activities. These compounds inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory diseases .

Antimicrobial Activity

The presence of the pyrazole ring has been linked to enhanced antimicrobial properties against both gram-positive and gram-negative bacteria. Some studies have reported that similar compounds showed promising antibacterial activity in vitro, suggesting potential applications in treating infections .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines. For example, cell viability assays revealed that the compound significantly reduced viability in human breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations.

Case Studies

A notable case study involved the synthesis of related pyrazole derivatives which were tested for their anticancer activity. The results indicated that specific substitutions on the pyrazole ring enhanced potency against certain cancer types .

Comparative Analysis

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-Pyrazolylbenzoylpiperidine | Structure | Anticancer, Anti-inflammatory |

| Thiophene Derivatives | Structure | Antimicrobial |

| Triazole Compounds | Structure | Anticancer |

Scientific Research Applications

Medicinal Chemistry

Compound 1 is primarily investigated for its therapeutic potential in treating various diseases. Research indicates its effectiveness against:

- Cancer : The compound shows promise as an anti-cancer agent by inhibiting specific pathways involved in tumor growth.

- Inflammatory Disorders : Its ability to modulate inflammatory responses makes it a candidate for treating conditions like arthritis.

Biological Studies

The compound's interaction with biological macromolecules is a key area of research. Studies focus on:

- Enzyme Inhibition : Compound 1 may inhibit enzymes that are overactive in certain diseases, providing a pathway for drug development.

- Receptor Modulation : Its binding affinity to specific receptors can alter signaling pathways, leading to therapeutic effects.

Chemical Synthesis

In synthetic organic chemistry, compound 1 serves as a building block for creating more complex molecules. Its unique structure allows chemists to explore new synthetic routes and develop derivatives with enhanced properties.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of compound 1 in preclinical models:

- Anti-Cancer Activity : A study demonstrated that compound 1 reduced tumor size in xenograft models by targeting specific oncogenic pathways.

- Anti-inflammatory Effects : Research indicated that the compound significantly decreased inflammatory markers in animal models of arthritis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness arises from its hybrid structure combining a piperidine-linked pyrazole-benzoyl group and a thiophene-substituted triazolone . Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Related Compounds

Key Observations:

Thiophene vs. Thiophene’s smaller size and lower lipophilicity compared to benzothiazole may influence solubility and membrane permeability.

Triazolone vs. Pyrazol-5-one Cores: The 1,2,4-triazol-5(4H)-one core in the target compound is a lactam capable of hydrogen bonding, unlike the non-lactam pyrazol-5-one in Chakib et al.’s analogs. This difference could affect metabolic stability or target affinity.

Analogous piperidine-acetyl derivatives () lack the pyrazole-benzoyl group, which may reduce steric hindrance or alter pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.